3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
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Overview
Description
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C21H18FN3OS and a molecular weight of 379.46 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone typically involves the reaction of 3-(benzyloxy)benzaldehyde with 4-fluorophenylthiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Scientific Research Applications
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
3-(Benzyloxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
4-(Benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(Benzyloxy)-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Contains a methoxy group on the benzaldehyde moiety.
4-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: Features a methyl group on the phenyl ring
Properties
CAS No. |
767332-56-9 |
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Molecular Formula |
C21H18FN3OS |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H18FN3OS/c22-18-9-11-19(12-10-18)24-21(27)25-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI Key |
WMJLZPRSHBQMKV-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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